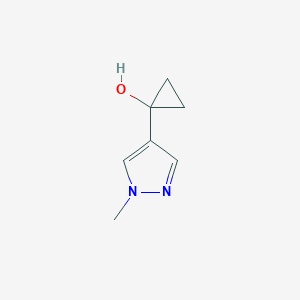
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione (4-PMTD) is a novel small molecule that has been studied for its potential therapeutic applications in the field of medicinal chemistry. 4-PMTD is a derivative of thiomorpholine, a heterocyclic compound that has been used in various medicinal applications. 4-PMTD has been studied for its ability to modulate the activity of various enzymes and proteins, and has been found to possess anti-inflammatory and anti-tumor activities.
Aplicaciones Científicas De Investigación
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been studied for its potential applications in the field of medicinal chemistry. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), the enzyme responsible for the production of prostaglandins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess anti-inflammatory and anti-tumor activities. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess antifungal, antimicrobial, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is not yet fully understood. However, it is believed that 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione modulates the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins.
Biochemical and Physiological Effects
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess antifungal, antimicrobial, and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several advantages and limitations for lab experiments. One advantage of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is that it is relatively easy to synthesize, using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying enzyme and protein modulation. However, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several limitations, including its potential toxicity, as well as its relatively short half-life.
Direcciones Futuras
The potential applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione are vast and varied. One potential future direction for research is to further investigate the mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, in order to gain a better understanding of how it modulates the activity of various enzymes and proteins. In addition, further research could be conducted to explore the potential therapeutic applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, such as its potential use as an anti-inflammatory or anti-tumor agent. Furthermore, research could be conducted to investigate the potential toxicity of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, and to determine the most effective dosage and administration method. Finally, research could be conducted to explore the potential synergistic effects of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione when used in combination with other therapeutic agents.
Métodos De Síntesis
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Mitsunobu reaction involves the reaction of an alcohol with an organometallic compound, such as an organolithium reagent, to form an ether. The Stille reaction involves the reaction of an alkyl halide with an organostannane to form an ether. All of these methods are efficient and reliable for the synthesis of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of propargyl bromide with thiomorpholine-1,1-dione in the presence of a base to form 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.", "Starting Materials": [ "Propargyl bromide", "Thiomorpholine-1,1-dione", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve thiomorpholine-1,1-dione (1 equivalent) and base (2 equivalents) in a solvent (e.g. DMF) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add propargyl bromide (1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
1856821-85-6 |
Nombre del producto |
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione |
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



